molecular formula C9H15IO2 B15241018 3-[(2-Iodocyclohexyl)oxy]oxetane

3-[(2-Iodocyclohexyl)oxy]oxetane

Cat. No.: B15241018
M. Wt: 282.12 g/mol
InChI Key: IPJZDGJKLUCETK-UHFFFAOYSA-N
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Description

3-[(2-Iodocyclohexyl)oxy]oxetane is an organic compound with the molecular formula C9H15IO2 It features a four-membered oxetane ring bonded to a 2-iodocyclohexyl group through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Iodocyclohexyl)oxy]oxetane typically involves the formation of the oxetane ring followed by the introduction of the 2-iodocyclohexyl group. One common method is the intramolecular cyclization of suitable precursors. For example, the oxetane ring can be synthesized through the epoxide ring-opening and subsequent ring-closing reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Iodocyclohexyl)oxy]oxetane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while ring-opening reactions can produce linear or branched compounds.

Scientific Research Applications

3-[(2-Iodocyclohexyl)oxy]oxetane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(2-Iodocyclohexyl)oxy]oxetane involves its interaction with molecular targets through its functional groups. The oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates. The 2-iodocyclohexyl group can undergo substitution reactions, allowing the compound to interact with various biological and chemical targets. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Bromocyclohexyl)oxy]oxetane
  • 3-[(2-Chlorocyclohexyl)oxy]oxetane
  • 3-[(2-Fluorocyclohexyl)oxy]oxetane

Uniqueness

3-[(2-Iodocyclohexyl)oxy]oxetane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution reactions, providing opportunities for unique chemical transformations .

Properties

Molecular Formula

C9H15IO2

Molecular Weight

282.12 g/mol

IUPAC Name

3-(2-iodocyclohexyl)oxyoxetane

InChI

InChI=1S/C9H15IO2/c10-8-3-1-2-4-9(8)12-7-5-11-6-7/h7-9H,1-6H2

InChI Key

IPJZDGJKLUCETK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)OC2COC2)I

Origin of Product

United States

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